Allyldimethylsilane

Catalog No.
S1898941
CAS No.
3937-30-2
M.F
C5H11Si
M. Wt
99.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyldimethylsilane

CAS Number

3937-30-2

Product Name

Allyldimethylsilane

Molecular Formula

C5H11Si

Molecular Weight

99.23 g/mol

InChI

InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3

InChI Key

ZBMGMUODZNQAQI-UHFFFAOYSA-N

SMILES

C[Si](C)CC=C

Canonical SMILES

C[Si](C)CC=C

Allyldimethylsilane is a highly versatile, bifunctional organosilane characterized by the presence of both a reactive silicon-hydride (Si-H) bond and a terminal allyl group. As a volatile liquid with a boiling point of 69–70 °C and a density of 0.705 g/cm³, it is easily integrated into standard liquid-delivery manufacturing systems[1]. In industrial and advanced research settings, it is primarily procured as an orthogonal cross-linking agent, a chain-end modifier for telechelic siloxanes, and a liquid precursor for silicon carbide (SiC) chemical vapor deposition (CVD) [2]. Its dual reactivity allows for selective step-growth polymerization or surface grafting without requiring aggressive deprotection steps, making it a foundational building block for complex organosilicon architectures.

Substituting allyldimethylsilane with closely related analogs fundamentally disrupts process compatibility and product yield. Replacing it with allyltrimethylsilane eliminates the reactive Si-H bond, completely preventing its use in hydrosilylation or Piers-Rubinsztajn polycondensation reactions[2]. Conversely, substituting it with diallyldimethylsilane removes the orthogonal reactivity, forcing reliance on less selective cross-linking mechanisms that can lead to premature gelation. Furthermore, attempting to use simpler hydridosilanes like dimethylsilane introduces severe handling challenges, as dimethylsilane is a flammable gas (boiling point -20.1 °C) that requires specialized pressurized infrastructure, whereas allyldimethylsilane (boiling point 69–70 °C) can be processed using standard liquid bubblers in CVD and benchtop synthetic workflows[1].

Switchable Catalyst-Controlled Surface Grafting via Orthogonal Reactivity

Allyldimethylsilane offers distinct orthogonal reactivity that cannot be achieved with mono-functional analogs like allyltrimethylsilane. In silica surface functionalization, the reaction pathway can be perfectly controlled by the presence or absence of a catalyst. Without a catalyst at 60 °C, the allyl group reacts to yield a Si-H terminated surface with a loading of 1.31 mmol/g [1]. Conversely, the addition of 1 mol% catalyst at room temperature selectively activates the Si-H bond, leaving the allyl group intact and yielding an allyl-terminated surface with a higher loading of 1.74 mmol/g[1]. Allyltrimethylsilane, lacking the Si-H bond, yields only single-mode functionalization.

Evidence DimensionSurface grafting loading and functional group retention
Target Compound Data1.31 mmol/g Si-H terminated (uncatalyzed); 1.74 mmol/g allyl-terminated (1 mol% catalyst)
Comparator Or BaselineAllyltrimethylsilane (Incapable of Si-H activation; yields only single-mode functionalization)
Quantified Difference100% gain in orthogonal functionalization pathways (dual-mode vs single-mode)
ConditionsSilica surface grafting, 60 °C (uncatalyzed) vs room temperature (1 mol% catalyst)

Procurement of this single bifunctional silane allows material scientists to generate either hydride- or allyl-functionalized substrates from the same inventory, streamlining supply chains for stationary phase manufacturing.

Efficiency in Telechelic Siloxane Copolymer Synthesis

For the synthesis of structured functional polysiloxanes, allyldimethylsilane serves as a highly efficient chain-terminating agent via the tris(pentafluorophenyl)borane-catalyzed Piers-Rubinsztajn reaction. The highly reactive Si-H bond undergoes an exothermic polycondensation (ΔH ≈ -250 kJ/mol) with methoxysilanes at room temperature using ultra-low catalyst loadings (<0.5 mol%) [1]. This process rapidly yields precisely end-capped allyl-functionalized siloxanes with controlled molecular weights (Mw ~1,200 to 70,300 g/mol) [1]. Attempting to use diallyldimethylsilane as a substitute fails in this specific polycondensation route because it lacks the requisite Si-H bond, forcing manufacturers to rely on less efficient, higher-temperature equilibration methods.

Evidence DimensionPolycondensation reactivity and catalyst requirement
Target Compound DataExothermic Si-H/methoxy coupling at room temp, <0.5 mol% catalyst
Comparator Or BaselineDiallyldimethylsilane (Unreactive in Piers-Rubinsztajn conditions; requires alternative, higher-energy polymerization)
Quantified DifferenceEnables room-temperature synthesis with <0.5 mol% catalyst vs requiring elevated temperatures and alternative chemistries
ConditionsB(C6F5)3-catalyzed polycondensation with methoxysilanes

Enables the energy-efficient, room-temperature manufacturing of cross-linkable silicone prepolymers with precise molecular weight control.

Precursor Volatility and Handling for CVD Processes

In the production of silicon carbide (SiC) and silicon oxycarbide (SiOC) thin films, precursor volatility and handling safety are critical procurement factors. Allyldimethylsilane is a volatile liquid with a boiling point of 69–70 °C, allowing it to be easily vaporized and transported into CVD chambers using standard inert gas bubblers [1]. In contrast, simpler Si-H rich precursors like dimethylsilane boil at -20.1 °C, classifying them as highly flammable, high-pressure gases[2]. The use of allyldimethylsilane eliminates the need for expensive, specialized high-pressure gas delivery infrastructure while still providing the necessary Si, C, and H stoichiometry for high-quality ceramic deposition.

Evidence DimensionBoiling point and delivery phase
Target Compound DataLiquid, BP 69-70 °C
Comparator Or BaselineDimethylsilane (Gas, BP -20.1 °C)
Quantified Difference~90 °C higher boiling point, shifting the handling phase from high-pressure gas to standard liquid
ConditionsStandard atmospheric pressure handling for CVD precursor delivery

Significantly reduces equipment overhead and safety compliance costs in semiconductor and aerospace coating facilities by allowing liquid-bubbler delivery.

Synthesis of Telechelic Silicone Elastomers

Procured as an end-capping reagent in Piers-Rubinsztajn polycondensation, providing terminal allyl groups for subsequent platinum-catalyzed cross-linking or thiol-ene click chemistry in advanced adhesives and sealants[1].

Orthogonal Surface Modification of Silica

Selected for generating customizable stationary phases in chromatography or functionalized nanoparticles, where the user can selectively graft via the allyl or Si-H group depending on the chosen catalyst [2].

Liquid Precursor for SiC/SiOC Chemical Vapor Deposition

Utilized by aerospace and semiconductor manufacturers to deposit high-temperature ceramic coatings, benefiting from its favorable liquid vapor pressure and built-in carbon-silicon stoichiometry [3].

Other CAS

3937-30-2

General Manufacturing Information

Silane, dimethyl-2-propen-1-yl-: ACTIVE

Dates

Last modified: 08-16-2023

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